3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid
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Overview
Description
3-(4-Chloro-3,5-dimethyl-pyrazol-1-yl)-benzoic acid is a research chemical . It is also referred to as 3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoic acid .
Synthesis Analysis
The synthesis of this compound has been explored in the preparation of zolazepam. The key intermediate in the preparation of zolazepam, (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV), was prepared via chlorination of (5-hydroxy-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (III) which was prepared by acylation of 1,3-dimethyl-5-pyrazolone (I) by II .
Molecular Structure Analysis
The molecular formula of this compound is C8H11ClN2O2 . The molecular weight is 202.64 .
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 202.64 . The molecular formula is C8H11ClN2O2 .
Scientific Research Applications
Optical Nonlinearity Applications
A novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized by spectroscopic methods, demonstrated significant optical nonlinearity, suggesting potential applications in optical limiting technologies. Specifically, compounds with carboxylic acid and ester substituents exhibited maximum nonlinearity, indicating their utility in developing optical materials (Chandrakantha et al., 2013).
Crystal Structure Analysis
The study of the crystal structure of related compounds, such as 4-(Antipyrin-4-yliminomethyl)benzoic acid, provided insights into the molecular arrangement, including hydrogen bonding and weak interactions, which are critical for understanding the material's properties and potential applications (Zhang et al., 2002).
Biotransformation Studies
Research on the biotransformation of gallic acid by Beauveria sulfurescens ATCC 7159 yielded new glucosidated compounds. This study highlighted the potential of microbial culture in generating mammalian metabolites of related analogs of gallic acid, which could be significant for pharmacological and toxicological investigations (Hsu et al., 2007).
Liquid Crystalline Applications
The synthesis and characterization of polymerizable benzoic acid derivatives led to the development of liquid crystalline 2:1 complexes exhibiting a smectic A phase. This work opens avenues for exploring the use of such complexes in creating multilayered structures with potential applications in materials science (Kishikawa et al., 2008).
Photocatalytic Activities
The study on the shape-controlled growth of CdS nanocrystals from dithiocarbazate functionalized 3,5-dimethyl pyrazole ligands and their cadmium(II) complexes revealed the nanocrystals' quantum confinement effect and photocatalytic activities. These findings suggest potential applications in environmental remediation and solar energy conversion (Mondal et al., 2015).
Synthesis and Characterization of Complexes
The synthesis and characterization of metallomacrocyclic palladium(II) and platinum(II) complexes with new hybrid pyrazole ligands demonstrated potential applications in coordination chemistry. These complexes offer insights into the design of new materials with specific electronic and structural properties (Guerrero et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(13)8(2)15(14-7)10-5-3-4-9(6-10)12(16)17/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPKISAUZCTLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC(=C2)C(=O)O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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